molecular formula C14H17N3O2 B11686158 N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanehydrazide

N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanehydrazide

Cat. No.: B11686158
M. Wt: 259.30 g/mol
InChI Key: TYTFPDWNPFKIPT-UHFFFAOYSA-N
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Description

N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanehydrazide is a chemical compound that belongs to the class of hydrazides It features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanehydrazide typically involves the condensation of an indole-2,3-dione derivative with a hexanehydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the indole and the hydrazide moieties.

Industrial Production Methods

While specific industrial production methods for N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanehydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride) and specific conditions such as elevated temperatures.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxo groups.

    Reduction: Hydrazine derivatives with reduced hydrazone linkages.

    Substitution: Substituted indole derivatives with halogen or nitro groups.

Scientific Research Applications

N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.

Mechanism of Action

The mechanism of action of N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanehydrazide involves its interaction with molecular targets, such as enzymes or receptors. The indole moiety can bind to active sites of enzymes, inhibiting their activity. Additionally, the hydrazone linkage can undergo hydrolysis, releasing active fragments that exert biological effects. The compound may also participate in redox reactions, affecting cellular pathways and signaling.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]nicotinohydrazide
  • N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-3-(4-propoxylphenyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hexanehydrazide is unique due to its specific hydrazone linkage and the presence of a hexane chain This structural feature may confer distinct biological activities and chemical reactivity compared to other similar compounds

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-[(2-hydroxy-1H-indol-3-yl)imino]hexanamide

InChI

InChI=1S/C14H17N3O2/c1-2-3-4-9-12(18)16-17-13-10-7-5-6-8-11(10)15-14(13)19/h5-8,15,19H,2-4,9H2,1H3

InChI Key

TYTFPDWNPFKIPT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N=NC1=C(NC2=CC=CC=C21)O

Origin of Product

United States

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